molecular formula C18H18N2O3 B6377341 5-(4-BOC-Aminophenyl)-3-cyanophenol, 95% CAS No. 1261950-07-5

5-(4-BOC-Aminophenyl)-3-cyanophenol, 95%

Cat. No. B6377341
CAS RN: 1261950-07-5
M. Wt: 310.3 g/mol
InChI Key: XOOAVRUAOUHNJF-UHFFFAOYSA-N
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Description

5-(4-BOC-Aminophenyl)-3-cyanophenol, 95% (5-4-BOC-AP-3-CP) is an organic compound that has been used for various research applications in the fields of chemistry and biochemistry. It is a white crystalline solid with a melting point of 2°C, and is soluble in water, ethanol, and methanol. 5-4-BOC-AP-3-CP is an important reagent used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

5-4-BOC-AP-3-CP has been used in various scientific research applications, including the synthesis of a variety of compounds, such as peptides, small molecules, and polymers. It has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the regulation of enzyme activity. 5-4-BOC-AP-3-CP has also been used in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

5-4-BOC-AP-3-CP is an organic compound that acts as a substrate for enzymes involved in the synthesis of a variety of compounds. It is also a substrate for enzymes involved in the regulation of gene expression and enzyme activity. Additionally, 5-4-BOC-AP-3-CP is a substrate for enzymes involved in the metabolism and pharmacokinetics of drugs.
Biochemical and Physiological Effects
5-4-BOC-AP-3-CP has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the synthesis of a variety of compounds, as well as the regulation of gene expression and enzyme activity. Additionally, 5-4-BOC-AP-3-CP has been shown to modulate the metabolism and pharmacokinetics of drugs.

Advantages and Limitations for Lab Experiments

The use of 5-4-BOC-AP-3-CP in laboratory experiments has several advantages. It is a relatively low cost reagent, and is readily available. Additionally, it is a versatile reagent, and can be used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological processes. The main limitation of 5-4-BOC-AP-3-CP is that it is not a very stable compound, and must be handled carefully.

Future Directions

There are a variety of potential future directions for 5-4-BOC-AP-3-CP. It may be used in the development of new drugs, as well as in the study of enzyme-catalyzed reactions. Additionally, it may be used in the development of new polymers, as well as in the study of protein-protein interactions. Finally, it may be used in the development of new diagnostic tools, as well as in the study of gene regulation.

Synthesis Methods

5-4-BOC-AP-3-CP can be synthesized by a two-step process. In the first step, 4-bromo-3-cyanophenol is reacted with 4-bromo-2-chloro-5-methylaminophenol in the presence of a base such as sodium hydroxide to form 5-(4-BOC-Aminophenyl)-3-cyanophenol. In the second step, the product is then reacted with aqueous sodium hydroxide to form 5-(4-BOC-Aminophenyl)-3-cyanophenol, 95%.

properties

IUPAC Name

tert-butyl N-[4-(3-cyano-5-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-6-4-13(5-7-15)14-8-12(11-19)9-16(21)10-14/h4-10,21H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOAVRUAOUHNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[4-(3-cyano-5-hydroxyphenyl)phenyl]carbamate

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